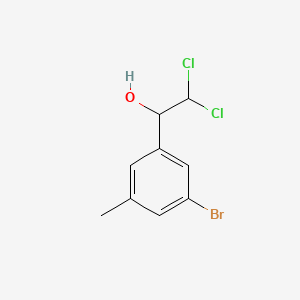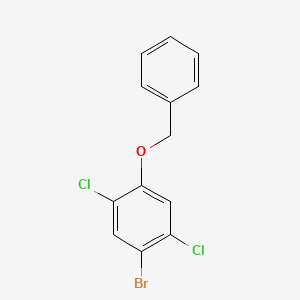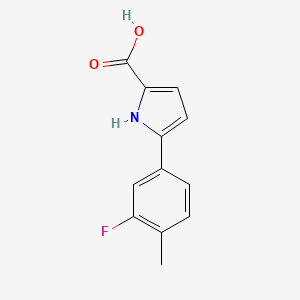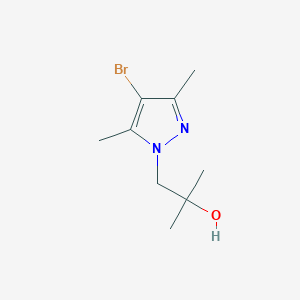
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL is a chemical compound with the molecular formula C8H13BrN2O. This compound is characterized by the presence of a bromine atom, two methyl groups, and a pyrazole ring, making it a valuable intermediate in various chemical syntheses and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL typically involves the reaction of 4-bromo-3,5-dimethyl-1H-pyrazole with 2-methylpropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
- 3-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)aniline
- (4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetonitrile
- N-methyl-1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]fullerene-C60-1,9-c-pyrrolidine
Uniqueness: 1-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-YL)-2-methylpropan-2-OL is unique due to its specific structural features, such as the presence of a bromine atom and a pyrazole ring, which confer distinct chemical reactivity and biological activity. These properties make it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H15BrN2O |
|---|---|
Peso molecular |
247.13 g/mol |
Nombre IUPAC |
1-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C9H15BrN2O/c1-6-8(10)7(2)12(11-6)5-9(3,4)13/h13H,5H2,1-4H3 |
Clave InChI |
PLRWZXGFSJQSHI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1CC(C)(C)O)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


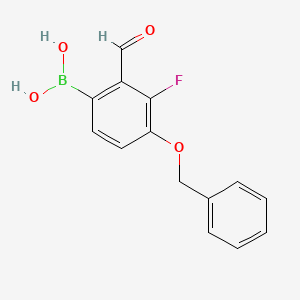
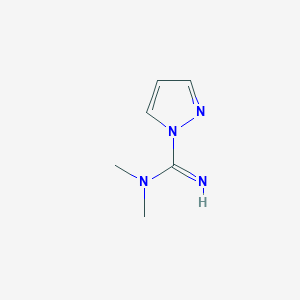

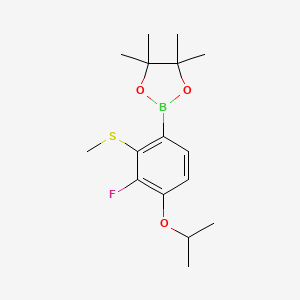

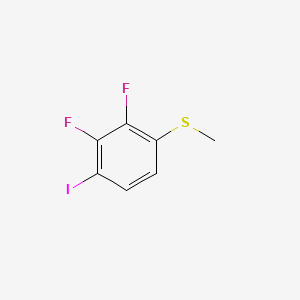

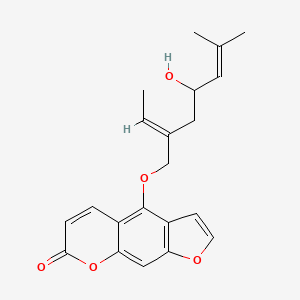
![2-[5-[6-[4-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethyl]piperazin-1-yl]pyridin-3-yl]-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B14028743.png)
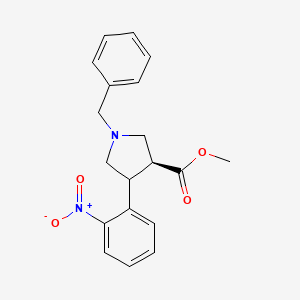
![1-[2-(4-Bromobenzoyl)-4,5-dimethoxyphenyl]propan-2-one](/img/structure/B14028750.png)
